molecular formula C8H3F4NO B1401305 2-Fluoro-4-(trifluoromethoxy)benzonitrile CAS No. 1240256-78-3

2-Fluoro-4-(trifluoromethoxy)benzonitrile

Cat. No. B1401305
CAS RN: 1240256-78-3
M. Wt: 205.11 g/mol
InChI Key: IBIPIWRSAUPROW-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethoxy)benzonitrile is a chemical compound that serves as an intermediate in various chemical reactions . It has a molecular weight of 205.11 .


Molecular Structure Analysis

The InChI code for 2-Fluoro-4-(trifluoromethoxy)benzonitrile is 1S/C8H3F4NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H . This code provides a specific representation of the molecular structure of the compound.


Chemical Reactions Analysis

2-Fluoro-4-(trifluoromethoxy)benzonitrile is involved in various chemical reactions due to its role as an intermediate . The exact chemical reactions involving this compound are not specified in the searched resources.


Physical And Chemical Properties Analysis

2-Fluoro-4-(trifluoromethoxy)benzonitrile is a liquid at ambient temperature . It has a molecular weight of 205.11 .

Scientific Research Applications

Pharmaceutical Applications

2-Fluoro-4-(trifluoromethoxy)benzonitrile is utilized as a pharmaceutical intermediate. It plays a role in the synthesis of various medicaments, including those used for acute migraine treatment. The compound’s derivatives are involved in the formation of complex molecules like 4-(trifluoromethoxy)benzyl trichloroacetimidate, which are critical in pharmaceutical synthesis processes .

Synthesis Applications

This chemical serves as a key intermediate in the synthesis of diphenylthioethers, a class of organic compounds with potential applications in materials science and pharmaceuticals. Its role in forming other complex molecules is also significant in various synthesis pathways .

Industrial Applications

In the industrial sector, 2-Fluoro-4-(trifluoromethoxy)benzonitrile is used in chemical synthesis and is involved in multiple testing methods, including cell analysis and microbiology methods. Its properties make it suitable for controlled environments and production applications .

Thermo Fisher Scientific [MDPI](https://www.mdpi.com/2227-

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity - single exposure (respiratory system) .

properties

IUPAC Name

2-fluoro-4-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIPIWRSAUPROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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